molecular formula C6H12N6O2 B1666260 1,2-Bis(2-azidoethoxy)ethane CAS No. 59559-06-7

1,2-Bis(2-azidoethoxy)ethane

Cat. No. B1666260
CAS RN: 59559-06-7
M. Wt: 200.2 g/mol
InChI Key: OHZGAFKSAANFAS-UHFFFAOYSA-N
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Description

“1,2-Bis(2-azidoethoxy)ethane” is a chemical compound with the molecular formula C6H12N6O2 . It’s related to other compounds such as “1,2-bis(2-bromoethoxy)ethane”, which is a PEG linker containing two bromide groups .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(2-azidoethoxy)ethane” consists of an ethane backbone with two azidoethoxy groups attached . The molecular weight of this compound is 200.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(2-azidoethoxy)ethane” include a molecular weight of 200.20, a refractive index of 1.47, and a density of 1.15 g/mL . It’s also soluble in water .

Scientific Research Applications

Polyaddition Behavior in Polymer Chemistry

1,2-Bis(2-azidoethoxy)ethane's derivatives, such as 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane (B6CC), are utilized in polymer chemistry. Studies have shown that B6CC exhibits higher reactivity with diamines compared to its counterparts, leading to higher molecular weight polymers. This reactivity is essential for the development of specific polymers with desirable properties (Tomita, Sanda, & Endo, 2001).

Catalysis in Organic Synthesis

The compound plays a role in catalysis, specifically in the synthesis of complex organic molecules. For example, its derivatives are used in the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, demonstrating the importance of linker length in bis(alkylating) reagents for organic synthesis (Medina-Molner, Blacque, & Spingler, 2007).

Material Science and Engineering

In the field of material science, 1,2-Bis(2-azidoethoxy)ethane derivatives are used in the preparation of organic–inorganic hybrid silica membranes. These membranes are characterized by their loose amorphous networks and have been evaluated for their single-gas permeation and binary-component gas separation characteristics, showcasing their potential in filtration and separation technologies (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).

Extraction and Separation Processes

Its derivatives are used in the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks. These structures have shown significant potential in selective extraction processes, particularly for Pb(II) extraction, demonstrating the compound's utility in environmental and analytical chemistry (Hayashita et al., 1999).

Safety And Hazards

“1,2-Bis(2-azidoethoxy)ethane” is considered hazardous. It’s classified as a self-reactive substance, indicating that it can undergo a strongly exothermic decomposition even without participation of oxygen (air) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501180973
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-azidoethoxy)ethane

CAS RN

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
MF Lemos, MA Bohn - Journal of Thermal Analysis and Calorimetry, 2018 - Springer
The aim of this work is to evaluate the effect of several types of plasticizers on the glass–rubber transition temperatures (T g ) of polyester-based polyurethane binders, using dynamic …
Number of citations: 34 link.springer.com
MJ Joralemon, RK O'Reilly, JB Matson… - …, 2005 - ACS Publications
Dendrimers containing 1,4-triazole linkages between each generation were grown divergently via the Click chemistry inspired Huisgen 1,3-dipolar cycloaddition reaction in the …
Number of citations: 311 pubs.acs.org
YV Kharitonov, MM Shakirov, MA Pokrovskii… - Chemistry of Natural …, 2017 - Springer
(17R)-17,18-Dipropargyloxylabda-13,15-diene was synthesized and underwent Cu-catalyzed cycloaddition with 1,10-diazodecane or 1,2-bis(2-azidoethoxy)ethane to produce …
Number of citations: 10 link.springer.com
B Sandmann, B Happ, MD Hager, J Vitz… - Journal of Polymer …, 2014 - Wiley Online Library
“Click” chemistry is an effective and commonly used technique in polymer chemistry for the synthesis and modification of polymers. In this study, the bulk polymerization of …
Number of citations: 28 onlinelibrary.wiley.com
E Lee, J Park, SG Im, C Song - Polymer Chemistry, 2012 - pubs.rsc.org
Single-walled carbon nanotubes were incorporated into polyvinyl alcohol hydrogels by click chemistry, the Cu-catalyzed azide–alkyne cycloaddition reaction. This efficient and modular …
Number of citations: 20 pubs.rsc.org
ABJ Withey, G Chen, TLU Nguyen… - …, 2009 - ACS Publications
Block copolymers poly(trimethylsilyl propargyl methacrylate)-block-poly(poly(ethylene glycol) methyl ether methacrylate) (P(TMS-PAMA)-b-P(PEGMA)) were synthesized using …
Number of citations: 68 pubs.acs.org
MA Gromova, YV Kharitonov, ТV Rybalova… - Russian Journal of …, 2023 - Springer
(E)-16-Aryl-substituted tricyclic diterpenoids were synthesized by the cross coupling of isopimaric acid derivatives with substituted iodoarenes, catalyzed by palladium acetate in the …
Number of citations: 0 link.springer.com
T Michinobu, K Hiraki, Y Inazawa, Y Katayama… - Polymer …, 2011 - nature.com
Novel biomass-based polymers composed of 2-pyrone-4, 6-dicarboxylic acid (PDC), which was isolated from lignin as a chemically stable metabolic intermediate, were synthesized by …
Number of citations: 23 www.nature.com
B Sandmann, B Happ, J Vitz, RM Paulus… - Macromolecular …, 2014 - Wiley Online Library
The synthesis of three different electron‐deficient internal alkynes for the metal‐free 1,3‐dipolar azide–alkyne cycloaddition is shown. The alkynes are polymerized with several …
Number of citations: 27 onlinelibrary.wiley.com
OI Brusentzeva, YV Kharitonov, DS Fadeev… - Journal of Inclusion …, 2020 - Springer
The design and the preparation of a small library of optically active polyazamacrocyclic compounds with a furan bridge, connected by (4-(methylaminomethyl)-1,2,3-triazole) rings with …
Number of citations: 4 link.springer.com

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